N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy substituent on the aromatic ring and a cyclopropylcarbamoyl methyl group attached to the para-position of the aniline moiety.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)27-16-9-3-13(4-10-16)18(26)24-15-5-1-12(2-6-15)11-17(25)23-14-7-8-14/h1-6,9-10,14H,7-8,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZKQNOTXADKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the cyclopropylcarbamoyl group and the trifluoromethoxy benzamide moiety. These components are then coupled through a series of reactions, including amide bond formation and substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as amides and trifluoromethoxy groups makes it amenable to these transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide can be used as a tool to study biological processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target benzamide lacks the C=S group present in hydrazinecarbothioamides and triazole-thiones, which is critical for tautomerism in the latter .
Molecular Interactions and Binding Affinity
highlights the role of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. Compared to sulfonamide derivatives (e.g., compounds [4–15] in ), the target benzamide’s trifluoromethoxy group may enhance hydrophobic interactions, while the cyclopropylcarbamoyl group could introduce steric constraints. Notably, sulfonamide derivatives in exhibit hydrogen-bonding via NH and C=O groups, whereas the target compound’s benzamide NH and carbamoyl groups may engage in similar interactions but with distinct spatial orientations .
Research Findings and Implications
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of C=S stretching (~1250 cm⁻¹) in the target compound distinguishes it from thiourea and triazole-thione analogues. Its carbonyl stretching (C=O, ~1680 cm⁻¹) aligns with benzamide derivatives but differs from tautomer-sensitive systems like triazole-thiones .
Hypothetical Docking Performance (Based on )
Using the Glide XP scoring function (), the target benzamide may exhibit:
- Enhanced hydrophobic interactions due to the trifluoromethyl group.
- Moderate hydrogen-bonding capacity via the benzamide NH and carbamoyl oxygen.
This contrasts with sulfonamide derivatives, where sulfonyl oxygen participates in stronger polar interactions .
Data Tables
Table 1: Structural and Functional Comparison
| Feature | Target Benzamide | Hydrazinecarbothioamides [4–6] | Triazole-thiones [7–9] |
|---|---|---|---|
| Core Functional Group | Benzamide | Hydrazinecarbothioamide | 1,2,4-Triazole-3-thione |
| Key Substituents | CF₃O, cyclopropylcarbamoyl | SO₂Ph, 2,4-F₂Ph | SO₂Ph, 2,4-F₂Ph |
| Tautomerism | None | None | Thione ↔ Thiol equilibrium |
| Dominant IR Signals | C=O (1680 cm⁻¹), NH (~3300 cm⁻¹) | C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |
Table 2: Hypothetical Binding Metrics (Glide XP)
| Compound Type | Hydrophobic Score | H-Bond Score | Predicted Affinity |
|---|---|---|---|
| Target Benzamide | High (CF₃O group) | Moderate | Moderate to High |
| Sulfonamide Derivatives | Moderate (SO₂Ph) | High | High |
| Triazole-thiones | Low | Moderate | Moderate |
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure, characterized by the presence of a cyclopropyl group and trifluoromethoxy substituent, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20F3N2O2
- Molecular Weight : 344.35 g/mol
- CAS Number : 1207055-94-4
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : The compound has shown potential in modulating receptors associated with pain and inflammation, suggesting possible analgesic properties.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antibacterial effects, particularly against Gram-positive bacteria.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against Gram-positive bacteria; further studies needed. |
| Analgesic | Modulation of pain receptors; specific pathways under investigation. |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes; implications for metabolic disorders. |
Antimicrobial Activity
A study examining compounds similar to this compound reported notable antibacterial effects against strains like Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating significant potency (Vorberg et al., 2016) .
Analgesic Properties
Research conducted on structurally related compounds revealed that they interact with pain pathways in animal models. These compounds exhibited a reduction in pain responses comparable to established analgesics, suggesting that this compound may possess similar properties (Wencewicz et al., 2011) .
Enzyme Inhibition
Investigations into the inhibition of specific metabolic enzymes have shown that compounds within this class can effectively reduce enzyme activity linked to various metabolic disorders. This mechanism offers a promising avenue for therapeutic development (Yan et al., 2017) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
